Ret-IN-14
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Overview
Description
Ret-IN-14: is a potent inhibitor of the rearranged during transfection (RET) protein, which is a receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation. The compound has shown significant potential in tumor research, particularly in targeting RET-driven cancers. This compound is effective against multiple RET mutations, including RET (wild type), RET (G810R), RET (V804M), as well as Bruton tyrosine kinase (BTK) and its mutant form BTK (C481S) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-14 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a macrocyclic structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The production process must also comply with regulatory standards to ensure the compound’s safety and efficacy for research purposes .
Chemical Reactions Analysis
Types of Reactions: Ret-IN-14 primarily undergoes substitution reactions due to its complex structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles, depending on the functional groups present in this compound.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .
Scientific Research Applications
Ret-IN-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Ret-IN-14 exerts its effects by binding to the active site of the RET protein, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, which are essential for cell proliferation and survival. The compound also targets BTK and its mutant forms, further disrupting cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Selpercatinib: Another selective RET inhibitor with high efficacy in RET-driven cancers.
Pralsetinib: Similar to selpercatinib, it targets RET mutations and fusions with high selectivity.
Multikinase Inhibitors: These include compounds like cabozantinib and vandetanib, which target multiple kinases, including RET, but with less selectivity and higher toxicity
Uniqueness of Ret-IN-14: this compound stands out due to its high potency and selectivity for RET and BTK proteins, including their mutant forms. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over less selective multikinase inhibitors .
Properties
Molecular Formula |
C24H23FN8O4 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl N-[4-[(11S)-19-amino-6-fluoro-11-methyl-14-oxo-10-oxa-2,8,13,17,18,21-hexazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-20-yl]phenyl]carbamate |
InChI |
InChI=1S/C24H23FN8O4/c1-12-8-28-22(34)17-11-30-33-19(26)18(13-3-5-16(6-4-13)31-24(35)36-2)20(32-21(17)33)27-9-14-7-15(25)10-29-23(14)37-12/h3-7,10-12H,8-9,26H2,1-2H3,(H,27,32)(H,28,34)(H,31,35)/t12-/m0/s1 |
InChI Key |
URGGTFUKULFJKT-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C(C(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)OC)NCC5=C(O1)N=CC(=C5)F |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C(C(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)OC)NCC5=C(O1)N=CC(=C5)F |
Origin of Product |
United States |
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